molecular formula C26H29N3O B3110407 5-BenzylBenzydamineHydrochloride CAS No. 1797879-37-8

5-BenzylBenzydamineHydrochloride

Cat. No.: B3110407
CAS No.: 1797879-37-8
M. Wt: 399.5 g/mol
InChI Key: KIODMZRQIHVXEE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-BenzylBenzydamine Hydrochloride, also known as Benzydamine, is a locally-acting Non-Steroidal Anti-Inflammatory Drug (NSAID) with combined local anesthetic and analgesic properties . It primarily targets inflamed tissues, providing symptomatic relief of pain in acute sore throat and oropharyngeal mucositis caused by radiation therapy .

Mode of Action

Benzydamine selectively binds to inflamed tissues . Despite being categorized as an NSAID, it demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It has local anesthetic and analgesic properties, which facilitate its mechanism of action as an effective locally-acting NSAID .

Biochemical Pathways

It has been suggested that it has a notable in vitro antibacterial activity and shows synergism in combination with other antibiotics, especially tetracyclines, against antibiotic-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Pharmacokinetics

Benzydamine is characterized as a drug of relatively low systemic clearance (ca. 160 ml min-1) but high volume of distribution (ca. 1101); the apparent terminal half-life in plasma is ca. 8 h . It is well absorbed after oral administration, as indicated by a mean systemic availability of 87 per cent . Absorption of the drug is low (less than 10 per cent of the dose) after its use as a mouthwash, or after its application as dermal cream and vaginal douche preparations .

Result of Action

The result of Benzydamine’s action is the relief of painful inflammatory conditions. When used as a mouthwash or spray, it may be used to treat traumatic conditions like pharyngitis following tonsillectomy or the use of a naso-gastric tube, inflammatory conditions like pharyngitis, aphthous ulcers and oral ulceration due to radiation therapy, dentistry operations and procedures, or more general conditions like sore throat, sore tongue, sore gums, mouth ulcers, or discomfort caused by dentures . When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BenzylBenzydamineHydrochloride typically involves multiple steps. One method starts with 4-bromo-2-nitrobenzoic acid as the starting material. This compound undergoes a series of ten reactions, including nitration, reduction, and cyclization, to yield 5-BenzylBenzydamine . The reaction conditions are optimized to ensure high purity and yield, with the final product being purified to achieve a purity of 98% or higher .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is designed to be efficient and scalable, ensuring consistent quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of pharmaceutical-grade compounds .

Properties

CAS No.

1797879-37-8

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C26H29N3O/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22/h3-8,10-15,19H,9,16-18,20H2,1-2H3

InChI Key

KIODMZRQIHVXEE-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl

Canonical SMILES

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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